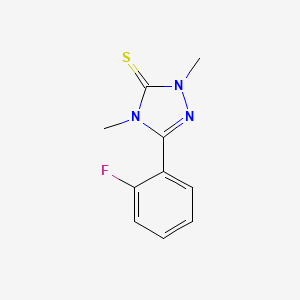
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring with a thione group, making it a valuable scaffold for various pharmacological applications .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug development .
Medicine: Medicinal applications include its use as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives .
作用機序
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired pharmacological effects .
類似化合物との比較
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-
- 2- [2- (1-Chlorocyclopropyl)-3- (2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
- 4,5-dihydro-3H-1,2,4-triazole-3,5-diones
Comparison: Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications .
生物活性
The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications based on recent research findings.
- Molecular Formula : C10H10N3S
- Molecular Weight : 210.26 g/mol
- CAS Registry Number : 37526-42-4
- IUPAC Name : 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-3H-1,2,4-triazole-3-thione
Synthesis and Structure
The synthesis of various triazole derivatives often involves the reaction of thiosemicarbazides with appropriate carbonyl compounds. The specific compound under discussion can be synthesized through the alkaline ring closure of substituted thiosemicarbazides. Structural analysis using X-ray crystallography has confirmed the thione form of the compound, with a planar triazole ring and distinct substituents affecting its biological properties .
Antidepressant Activity
A series of studies have evaluated the antidepressant potential of triazole derivatives. The compound demonstrated significant activity as an antagonist in models of induced hypothermia and ptosis in mice. These effects were attributed to its ability to modulate neurotransmitter systems without directly inhibiting norepinephrine uptake or monoamine oxidase activity .
Antiviral Activity
Recent research has indicated that certain triazole derivatives exhibit antiviral properties. A study focused on nucleosides derived from 1,2,4-triazole-3-thione showed enhanced antiviral activity against herpes simplex virus (HSV) when modified with specific substituents. This suggests that similar modifications to the compound could yield effective antiviral agents .
Antioxidant Activity
The antioxidant potential of triazole compounds has been assessed using various assays. The compound exhibited good antioxidant activity as measured by the DPPH assay, indicating its ability to scavenge free radicals effectively. This property is critical for developing therapeutics aimed at oxidative stress-related disorders .
Case Study 1: Antidepressant Evaluation
In a controlled study involving mice, compounds similar to 3H-1,2,4-triazole-3-thione were tested for their ability to counteract reserpine-induced symptoms. Results indicated that these compounds significantly reversed symptoms compared to control groups, suggesting a robust antidepressant effect linked to their structural characteristics .
Case Study 2: Antiviral Efficacy
Another study investigated the antiviral efficacy of triazole derivatives against HSV. The results highlighted that specific substitutions at the C5 position increased cytotoxicity and antiviral activity significantly compared to standard antiviral drugs like ribavirin .
Summary of Findings
The biological activities of 3H-1,2,4-triazole-3-thione derivatives underline their potential in various therapeutic areas:
特性
CAS番号 |
110623-32-0 |
|---|---|
分子式 |
C10H10FN3S |
分子量 |
223.27 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChIキー |
QEOILUJKOHDIFN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN(C1=S)C)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















